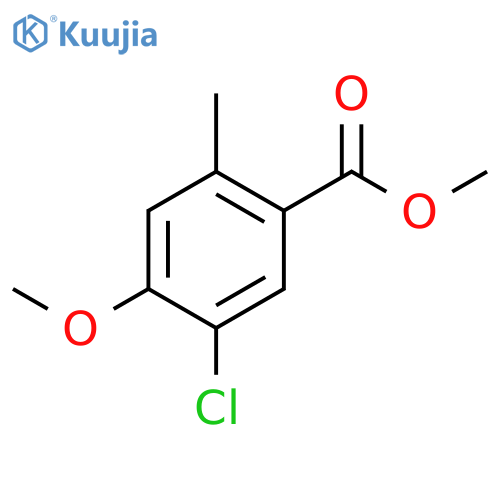

Cas no 109803-48-7 (Methyl 5-chloro-4-methoxy-2-methylbenzoate)

109803-48-7 structure

商品名:Methyl 5-chloro-4-methoxy-2-methylbenzoate

CAS番号:109803-48-7

MF:C10H11ClO3

メガワット:214.645542383194

MDL:MFCD27941487

CID:2169907

PubChem ID:13897356

Methyl 5-chloro-4-methoxy-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-chloro-4-methoxy-2-methylbenzoate

- G56764

- Z1717322588

- MFCD27941487

- EN300-8964390

- Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester

- 109803-48-7

- DTXSID001201158

- SCHEMBL14044062

- DB-084309

-

- MDL: MFCD27941487

- インチ: InChI=1S/C10H11ClO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3

- InChIKey: YPPCIMDEHVUNPU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 214.0396719Da

- どういたいしつりょう: 214.0396719Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

Methyl 5-chloro-4-methoxy-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8964390-0.5g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95.0% | 0.5g |

$480.0 | 2025-03-21 | |

| Enamine | EN300-8964390-10.0g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95.0% | 10.0g |

$2638.0 | 2025-03-21 | |

| Enamine | EN300-8964390-0.05g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95.0% | 0.05g |

$135.0 | 2025-03-21 | |

| Enamine | EN300-8964390-1g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95% | 1g |

$614.0 | 2023-09-01 | |

| 1PlusChem | 1P01QC8N-100mg |

Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester |

109803-48-7 | 95% | 100mg |

$303.00 | 2023-12-26 | |

| Enamine | EN300-8964390-5.0g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95.0% | 5.0g |

$1779.0 | 2025-03-21 | |

| Enamine | EN300-8964390-5g |

methyl 5-chloro-4-methoxy-2-methylbenzoate |

109803-48-7 | 95% | 5g |

$1779.0 | 2023-09-01 | |

| Aaron | AR01QCGZ-500mg |

Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester |

109803-48-7 | 95% | 500mg |

$721.00 | 2025-02-12 | |

| 1PlusChem | 1P01QC8N-50mg |

Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester |

109803-48-7 | 95% | 50mg |

$222.00 | 2023-12-26 | |

| 1PlusChem | 1P01QC8N-2.5g |

Benzoic acid, 5-chloro-4-methoxy-2-methyl-, methyl ester |

109803-48-7 | 95% | 2.5g |

$1548.00 | 2023-12-26 |

Methyl 5-chloro-4-methoxy-2-methylbenzoate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

109803-48-7 (Methyl 5-chloro-4-methoxy-2-methylbenzoate) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量